molecular formula C26H22ClNO4 B14562860 Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate CAS No. 61655-12-7

Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate

Cat. No.: B14562860
CAS No.: 61655-12-7
M. Wt: 447.9 g/mol
InChI Key: BKCWWJLHHYIDEW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ring substituted with three phenyl groups and an allyl group, along with a perchlorate anion.

Properties

CAS No.

61655-12-7

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

2,4,6-triphenyl-1-prop-2-enylpyridin-1-ium;perchlorate

InChI

InChI=1S/C26H22N.ClHO4/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h2-17,19-20H,1,18H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

BKCWWJLHHYIDEW-UHFFFAOYSA-M

Canonical SMILES

C=CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with perchloric acid to obtain the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridinium N-oxide.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted pyridinium compounds with various functional groups.

Scientific Research Applications

Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, tetrafluoroborate
  • Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, chloride
  • Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, bromide

Uniqueness

Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct physicochemical properties compared to its analogs. The perchlorate anion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other similar compounds may not be as effective.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.